molecular formula C17H22N4O3 B6981504 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid

3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid

Cat. No.: B6981504
M. Wt: 330.4 g/mol
InChI Key: MAHPRQBPMXRASK-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid is a complex organic compound that features both pyridine and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.

Properties

IUPAC Name

3-pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-10(15-11(2)20-21(4)12(15)3)16(22)19-14(17(23)24)9-13-5-7-18-8-6-13/h5-8,10,14H,9H2,1-4H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHPRQBPMXRASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)NC(CC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final step involves the formation of the propanoic acid group through a series of condensation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent product quality. Industrial methods also focus on optimizing reaction times and minimizing waste to make the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which add hydrogen to the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, acids, and bases depending on the type of substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Another compound with a pyridine ring, used in coordination chemistry and as a ligand.

    Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor in cancer treatment.

    Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties.

Uniqueness

What sets 3-Pyridin-4-yl-2-[2-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]propanoic acid apart is its unique combination of pyridine and pyrazole rings, along with the propanoic acid group. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial contexts.

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